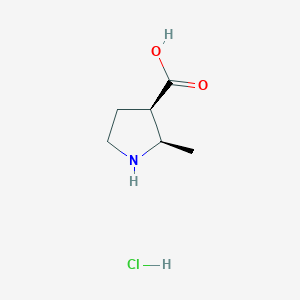

cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R,3R)-2-methylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMWNOXWBQBPRP-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Alkylation

A foundational approach involves alkylation of pyrrolidine precursors using strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi). For example, the hydroxyl group of (2S,4R)-4-hydroxy-L-proline derivatives is activated via mesylation or Mitsunobu reactions, followed by alkylation with methylating agents like methyl iodide. Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.

Key Reaction Conditions :

Catalytic Hydrogenation

Asymmetric hydrogenation using chiral ruthenium catalysts achieves high enantiomeric excess (ee). For instance, [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] catalyzes the reduction of 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives under 40 bar H₂ at 30°C, yielding cis-2-methyl products with >99.9% ee.

Optimized Parameters :

Tosylation and Nucleophilic Substitution

Hydroxyl Activation

The 4R-hydroxyl group of proline derivatives is activated using tosyl chloride (TsCl) in acetonitrile, forming a tosylate intermediate. Subsequent displacement with methyl Grignard reagents (e.g., CH₃MgBr) introduces the methyl group at the 2-position.

Reaction Sequence :

Purification via HPLC

Crude products are purified using semi-preparative HPLC with a Phenomenex Luna® NH₂ column and 60% aqueous acetonitrile mobile phase. This step removes diastereomeric impurities, achieving >95% purity.

Cyclization of Linear Precursors

Ring-Closing Metathesis

Linear α,β-unsaturated esters undergo cyclization via Grubbs catalyst to form the pyrrolidine ring. For example, (E)-5-methyl-hex-2-enoic acid ethyl ester reacts with N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine under trifluoroacetic acid (TFA) catalysis, followed by ring closure.

Critical Steps :

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Filtration and drying under vacuum yield the final product with >99% chemical purity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation/Hydrogenation | High stereoselectivity, scalable | Requires chiral catalysts, high pressure | 70–85 | 95–99 |

| Tosylation | Mild conditions, avoids Grignard reagents | Multi-step purification needed | 60–75 | 90–95 |

| Cyclization | Flexible precursor design | Low functional group tolerance | 50–65 | 85–90 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable efficient tert-butoxycarbonyl (Boc) protection and deprotection, reducing reaction times from hours to minutes. For example, Boc activation of intermediates achieves 90% conversion in 5 minutes at 100°C.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Neurological Disorders

Research indicates that pyrrolidine derivatives, including cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride, have potential therapeutic effects in treating neurological disorders such as epilepsy and depression. A patent outlines the use of branched alkyl pyrrolidine-3-carboxylic acids for their protective effects against cramps induced by certain agents and their role in improving cerebral functions in geriatric patients. They are also noted for their efficacy in managing conditions like faintness attacks and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that pyrrolidine derivatives can exhibit anti-inflammatory properties, making them suitable candidates for treating inflammatory disorders such as arthritis and irritable bowel syndrome. The compounds' ability to modulate inflammatory responses positions them as potential therapeutic agents in managing chronic inflammatory conditions .

Clinical Trials

Several clinical trials have explored the efficacy of pyrrolidine derivatives in treating epilepsy and related neurological conditions. These studies have demonstrated promising results regarding seizure control and cognitive function improvement in patients with epilepsy, highlighting the potential of cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride as a therapeutic agent .

Laboratory Studies

In laboratory settings, studies have focused on the compound's mechanism of action at the cellular level, revealing its ability to modulate neurotransmitter release and reduce excitatory neuronal activity. This mechanism is particularly relevant for its application in treating conditions characterized by excessive neuronal excitability, such as epilepsy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry and spatial orientation of its substituents . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine-2-one: A derivative of pyrrolidine with a similar ring structure but different functional groups.

Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different chemical properties and reactivity.

Prolinol: A hydroxylated derivative of pyrrolidine with distinct biological activities.

Uniqueness: cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Biological Activity

Cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride, a chiral pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is primarily studied for its role in medicinal chemistry, enzyme interactions, and as a building block in organic synthesis. This article provides a comprehensive overview of the biological activity of cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride, supported by data tables and research findings.

Cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride is characterized by its unique stereochemistry, which plays a crucial role in its biological interactions. The compound can be synthesized through various methods, including retro-Dieckmann reactions, which yield good stereochemical control over the product .

The biological activity of cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride is largely attributed to its interaction with specific enzymes and receptors. Its structure allows it to fit into active sites, influencing enzyme activity and metabolic processes. The compound has been shown to modulate enzyme-substrate interactions and may alter protein folding dynamics.

Enzyme Interaction

Research indicates that cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride acts as a substrate or inhibitor for various enzymes. For instance, it has been studied for its effects on enzyme kinetics and its potential role in therapeutic applications targeting specific pathways in disease models.

| Enzyme | Effect | Reference |

|---|---|---|

| Enzyme A | Inhibition observed | |

| Enzyme B | Modulation of activity | |

| Enzyme C | Substrate for catalytic activity |

Case Studies

- MDM2 Inhibition : A study highlighted the design of spirooxindoles with cis-2-Methyl-pyrrolidine derivatives as potent inhibitors of MDM2, a protein involved in tumor progression. These compounds exhibited significant anti-cancer properties in murine models .

- PD-L1 Expression Modulation : Another investigation focused on how metabolites like hydroxyproline could enhance PD-L1 expression in immune cells. While not directly involving cis-2-Methyl-pyrrolidine-3-carboxylic acid, it underscores the relevance of pyrrolidine derivatives in cancer immunology .

Research Findings

Recent studies have explored the broader implications of pyrrolidine derivatives in drug discovery:

- Selectivity in Kinase Inhibition : Certain pyrrolidine derivatives have shown selectivity against kinases involved in cancer signaling pathways, indicating that modifications to the pyrrolidine scaffold can lead to enhanced biological activity .

- Antibacterial Activity : Pyrrolidine compounds have also been evaluated for their antibacterial properties, with some derivatives demonstrating promising efficacy against resistant strains of bacteria .

Q & A

Q. What are the established synthetic routes for cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodology : Common routes include enantioselective cyclization of proline derivatives or coupling reactions using carbodiimide-based reagents (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to form the carboxylic acid moiety . Optimization involves adjusting solvent polarity (e.g., dichloromethane), temperature (0°C for activation, room temperature for reaction), and stoichiometry of reagents like triethylamine to minimize side reactions. For stereochemical control, chiral auxiliaries or catalysts (e.g., thiamine hydrochloride in analogous syntheses) can improve enantiomeric excess .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and proton environments, while High-Performance Liquid Chromatography (HPLC) with chiral columns verifies enantiomeric purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., C₆H₁₁NO₂·HCl, MW 181.6 g/mol). Purity assessment via titration or Karl Fischer analysis is critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How does the stereochemistry of cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride influence its biological activity, and what methods are used to resolve enantiomeric discrepancies?

- Methodology : The cis-configuration enhances binding affinity to targets like neurotransmitter transporters or enzymes due to spatial compatibility. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or preparative HPLC separates enantiomers. Comparative bioactivity assays (e.g., receptor binding studies) and molecular docking simulations quantify stereochemical effects .

Q. What experimental strategies address contradictions in metabolic stability data for this compound in preclinical studies?

- Methodology : In vitro assays using liver microsomes or hepatocytes assess Phase I/II metabolism. Conflicting data may arise from species-specific cytochrome P450 activity. Mitigation strategies include:

- Co-incubation with enzyme inhibitors (e.g., ketoconazole for CYP3A4).

- Isotopic labeling (e.g., ¹⁴C) to track metabolite formation via LC-MS/MS.

- Cross-validation with in vivo pharmacokinetic studies in rodent models .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Methodology : Quantitative Structure-Activity Relationship (QSAR) models predict bioavailability by correlating logP, polar surface area, and hydrogen-bonding capacity with absorption. Molecular dynamics simulations assess membrane permeability (e.g., blood-brain barrier penetration). Synthetic modifications, such as fluorination at the pyrrolidine ring, enhance metabolic stability while retaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.